molecular formula C20H40 B157289 Tetradecylcyclohexane CAS No. 1795-18-2

Tetradecylcyclohexane

Cat. No. B157289
CAS RN: 1795-18-2
M. Wt: 280.5 g/mol
InChI Key: NQAVPKIJZCHUNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives is a topic of interest in several papers. For instance, the preparation of all-syn-1,2,3,4-tetrafluorocyclohexane is reported, showcasing the ability to control the stereochemistry of fluorinated cyclohexane rings . Similarly, the synthesis of complex macrocyclic and polycyclic structures, such as tetracyclo[7.3.0.0^3,7.0^4,10]dodecane-2,8-dione and benzoisotwistane, involves Diels-Alder reactions, which are fundamental in constructing cyclohexane cores . These methods could potentially be adapted for the synthesis of tetradecylcyclohexane by incorporating a long-chain alkyl group like tetradecyl into the cyclohexane ring.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for understanding their properties and reactivity. X-ray structural studies and NMR spectroscopy are commonly used to determine the conformation and configuration of these molecules . For example, the X-ray structure of all-syn-1,2,3,4-tetrafluorocyclohexane reveals specific orientations of substituents that could influence the physical and chemical properties of the molecule . The structure of tetradecylcyclohexane would likely be influenced by the bulky tetradecyl group, potentially affecting its conformation and stability.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives is diverse, as seen in the papers. The binuclear 1,2,4,5-tetraimino-3,6-diketocyclohexane compound undergoes ligand-based reductions, which is an example of the redox chemistry of cyclohexane derivatives . Additionally, the interaction of tetracyanoethylene with α,β-unsaturated aldehydes to form cyclohexene derivatives indicates the potential for cyclohexane rings to participate in various organic transformations . These reactions could provide a framework for understanding the types of chemical reactions that tetradecylcyclohexane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are determined by their molecular structure. For instance, the presence of fluorine atoms in all-syn-1,2,3,4-tetrafluorocyclohexane introduces a dipolar nature to the cyclohexane ring, which is evident from its solid-state structure and NMR couplings . The tetradecyl group in tetradecylcyclohexane would impart hydrophobic character and influence the compound's solubility and phase behavior. Understanding these properties is essential for the practical application of such molecules in chemical synthesis and material science.

Scientific Research Applications

Environmental Impact and Endocrine Disruption

  • Thyroid Axis Disruption in Fish : Tetradecylcyclohexane, specifically its derivative tetrabromoethylcyclohexane (TBECH), has been studied for its impact on the thyroid axis in juvenile brown trout. Research indicates that β-TBECH, commonly found in wildlife, can modulate the thyroid axis in fish at environmentally relevant concentrations, affecting circulating thyroid hormone levels and thyroid epithelial cell height (Park et al., 2011).

Degradation Processes and Environmental Remediation

  • Photocatalytic Degradation : Studies have explored photocatalytic degradation processes, particularly for compounds like tetracyclines, which are structurally similar to tetradecylcyclohexane. These studies have investigated degradation mechanisms and efficiency using various catalysts and irradiation methods (Zhu et al., 2013).

Androgenic Effects and Developmental Impacts

  • Activation of Androgen Receptor in Zebrafish : Research on TBECH has shown it to be a potent agonist to the human androgen receptor. Its impact on the zebrafish androgen receptor and subsequent effects on gene regulation, development, and physiology have been documented, indicating potential environmental risks (Pradhan et al., 2013).

Antibiotic Resistance and Environmental Health

  • Tetracyclines in the Environment : Related studies on tetracyclines have highlighted concerns about their presence in environmental matrices due to their extensive use in human, veterinary, and aquaculture applications. The persistence of tetracyclines in the environment, their toxic effects, and the emergence of antibiotic resistance in various microorganisms have been a significant focus (Scaria et al., 2021).

Advanced Material Synthesis and Applications

  • Microporous Polyimide for Gas and Vapor Adsorption : Research into tetraphenyladamantane-based microporous polyimide, closely related to tetradecylcyclohexane in structure, has shown its potential for applications in gas storage and recovery of organic pollutants, indicating the versatility of cyclohexane derivatives in material science (Shen et al., 2013).

properties

IUPAC Name

tetradecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAVPKIJZCHUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061975
Record name Cyclohexane, tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecylcyclohexane

CAS RN

1795-18-2
Record name Tetradecylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1795-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, tetradecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, tetradecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.705
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
D Koma, F Hasumi, SY Chung, M Kubo - Journal of Bioscience and …, 2003 - Elsevier
… As a result, dodecylcyclohexane and tetradecylcyclohexane … and tetradecylcyclohexane degradation by co-metabolism with hexadecane was carried out (Fig. 1). Dodecylcyclohexane …
Number of citations: 32 www.sciencedirect.com
D Koma, Y Sakashita, K Kubota, Y Fujii… - Bioscience …, 2003 - Taylor & Francis
… -, and tetradecylcyclohexane, while strain NDKK48 degraded 40.4z undecylcyclohexane, 27.9z dodecylcyclohexane, 81.4z tridecylcyclohexane, and 32.3z tetradecylcyclohexane. In …
Number of citations: 74 www.tandfonline.com
M Milhet, J Pauly, JAP Coutinho… - Journal of Chemical & …, 2007 - ACS Publications
… The eight pure compounds studied in this work are decylcyclohexane, undecylcyclohexane, dodecylcyclohexane, tridecylcyclohexane, tetradecylcyclohexane, pentadecylcyclohexane, …
Number of citations: 6 pubs.acs.org
LI Yiya, L Jun, D Qinghua, DAI Zhenyu, Z Yi… - Acta Petrolei Sinica …, 2017 - syxbsyjg.com
Abstract: To study lubricant performance of the base oil molecule, tetradecylcyclohexane was taken as model compound, and the adsorption energy of molecule with Fe (110) …
Number of citations: 9 www.syxbsyjg.com
JJ Perry, DT Gibson - CRC Critical Reviews in Microbiology, 1977 - Taylor & Francis
Petroleum hydrocarbons are introduced onto the earth's surface by a number of routes, including: natural seeps, offshore oil production, transportation accidents, coastal refineries, …
Number of citations: 63 www.tandfonline.com
LM Ramorobi - 2008 - scholar.ufs.ac.za
… during dodecylcyclohexane and tetradecylcyclohexane cometabolism, respectively. Closed circles and triangles indicate the residual dodecylcyclohexane and tetradecylcyclohexane, …
Number of citations: 3 scholar.ufs.ac.za
H Yabuta, H Mita, A Shimoyama - Geochemical journal, 2002 - jstage.jst.go.jp
Forty five mono-and 12 bicyclic alkanes were detected in a sedimentary sequence from Miocene to Pliocene in the Shinjo basin, northeastern Japan. The monocyclic alkanes included …
Number of citations: 13 www.jstage.jst.go.jp
F Yoshizako, M Chubachi, A Nishimura… - Journal of fermentation and …, 1990 - Elsevier
The metabolism of n-alkyl-substituted cyclohexanes (n-ACH) with an odd number of carbon atoms (7, 9, 11) in the side chain by Micrococcus sp. RCO-4M was investigated. Evidence for …
Number of citations: 4 www.sciencedirect.com
RV Kumar, K Kishore - Physics and Chemistry of Liquids, 2001 - Taylor & Francis
… n-hept ylcyclohexane n-octylcyclohexane n-non ylcyclo hexane n-decylcyclohexane n-undec ylc yclohexane ndodecylcycfohexane n-tridecy lcyclohexane n-tetradecylcyclohexane …
Number of citations: 3 www.tandfonline.com
A Nigam, C LaMarca, D Fake, MT Klein - Energy & fuels, 1992 - ACS Publications
… The third example is the copyrolysis of PDB and tetradecylcyclohexane (TDC), the latter also pyrolyzing through two significant kinetically coupled RH chains. The copyrolysis of PDB …
Number of citations: 7 pubs.acs.org

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